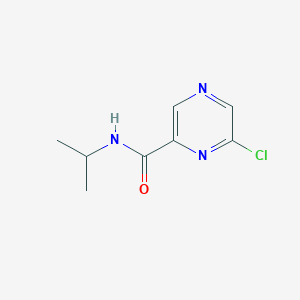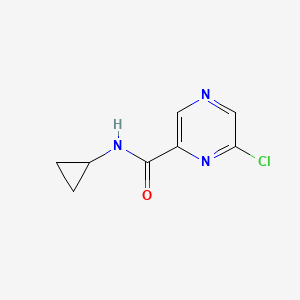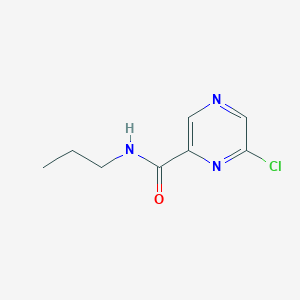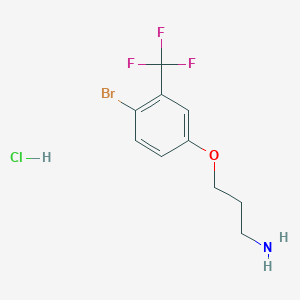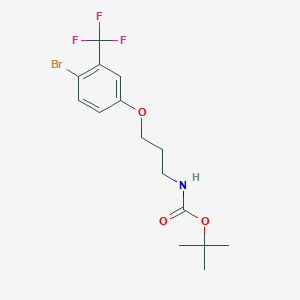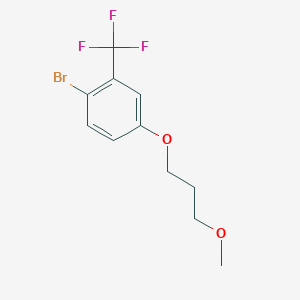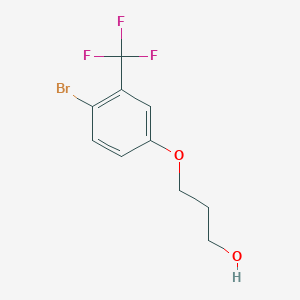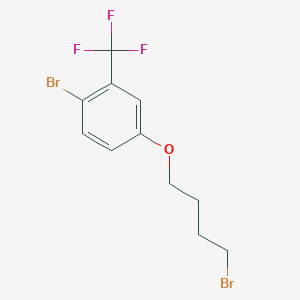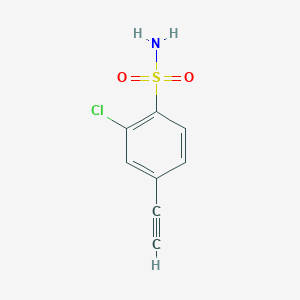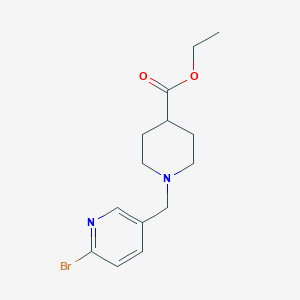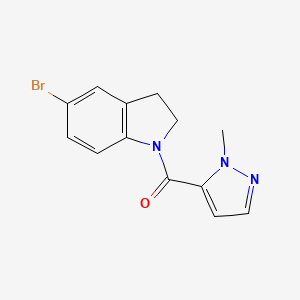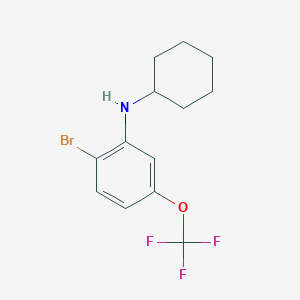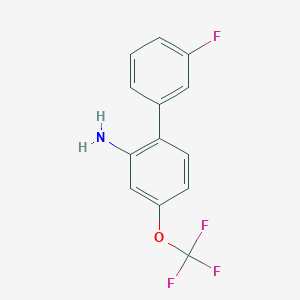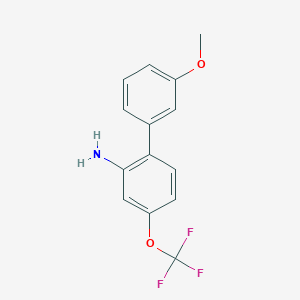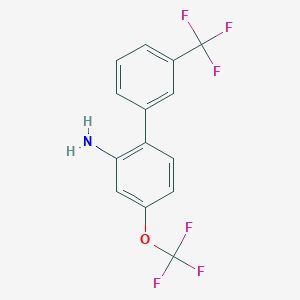
4-Trifluoromethoxy-3'-trifluoromethylbiphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. These functional groups are known for their strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. The presence of these groups makes the compound highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction of nitrogen-heterocycles with trifluoromethyl triflate can yield the desired trifluoromethoxy-substituted biphenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted biphenyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and physical properties
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxybenzene: A simpler compound with only a trifluoromethoxy group attached to a benzene ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethoxytoluene: Features both trifluoromethoxy and methyl groups on a benzene ring
Uniqueness
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl structure. This combination of functional groups imparts distinct electronic properties, making the compound highly versatile and valuable in various applications .
Properties
IUPAC Name |
5-(trifluoromethoxy)-2-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-2-8(6-9)11-5-4-10(7-12(11)21)22-14(18,19)20/h1-7H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPXLSRYUVDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
